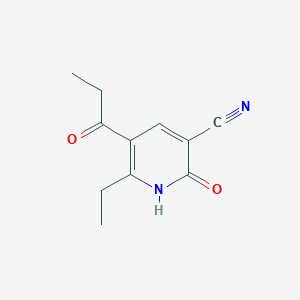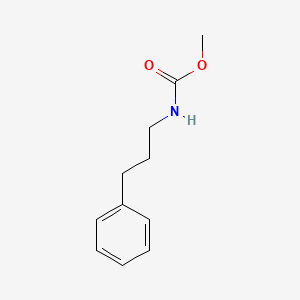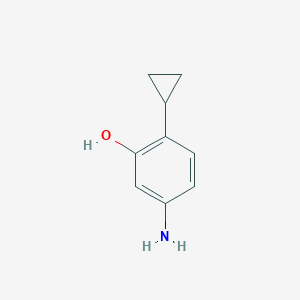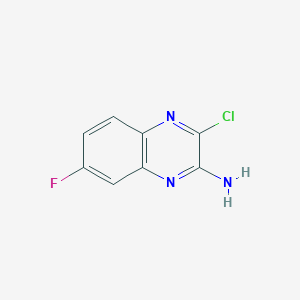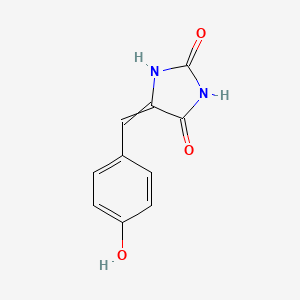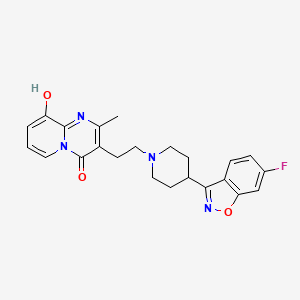
6,7,8,9 Dehydro Paliperidone Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6,7,8,9 Dehydro Paliperidone Hydrochloride is a member of the class of pyridopyrimidines. It is known for its significant pharmacological properties and is commonly referred to as Paliperidone . This compound is widely used in the treatment of schizophrenia and schizoaffective disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9 Dehydro Paliperidone Hydrochloride involves multiple steps. One common method includes the reaction of 6-fluoro-1,2-benzoxazole with 1-piperidyl ethyl chloride under basic conditions to form an intermediate . This intermediate is then reacted with 9-hydroxy-2-methyl-pyrido[1,2-a]pyrimidin-4-one under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as crystallization and purification to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
6,7,8,9 Dehydro Paliperidone Hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidyl and benzoxazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
6,7,8,9 Dehydro Paliperidone Hydrochloride: has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6,7,8,9 Dehydro Paliperidone Hydrochloride involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . This dual antagonism helps in reducing the symptoms of schizophrenia by balancing the levels of dopamine and serotonin in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Risperidone: Another antipsychotic with a similar structure but different pharmacokinetic properties.
Olanzapine: Shares some pharmacological effects but has a different chemical structure and side effect profile.
Quetiapine: Also used in the treatment of psychiatric disorders but with a distinct mechanism of action.
Uniqueness
6,7,8,9 Dehydro Paliperidone Hydrochloride: is unique due to its specific receptor binding profile and its efficacy in treating both positive and negative symptoms of schizophrenia . Its extended-release formulation provides a longer duration of action, improving patient compliance .
Propriétés
Formule moléculaire |
C23H23FN4O3 |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H23FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h2-5,9,13,15,29H,6-8,10-12H2,1H3 |
Clé InChI |
MLGMRYPFEBQSBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N2C=CC=C(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
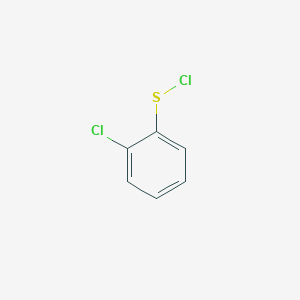
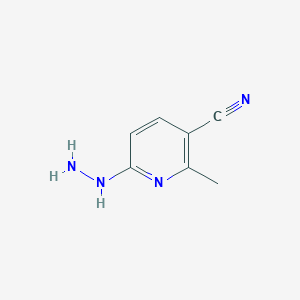
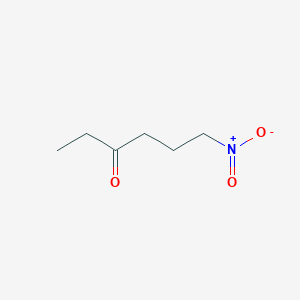
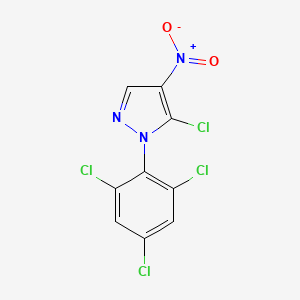
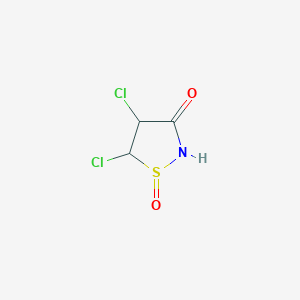
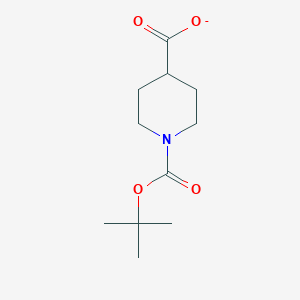
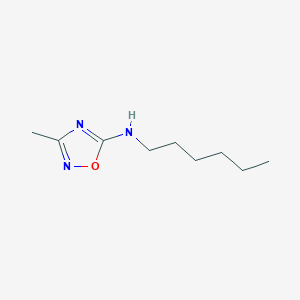
![3-(Bromomethyl)-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B8646730.png)
